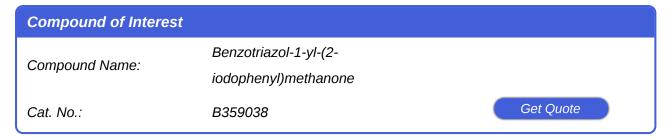


An In-depth Technical Guide to Benzotriazol-1yl-(2-iodophenyl)methanone

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This technical guide provides a comprehensive overview of **Benzotriazol-1-yl-(2-iodophenyl)methanone**, with a focus on its chemical identifiers, synthesis, and properties, tailored for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily available in public chemical databases, this guide outlines a reliable synthetic pathway based on established methodologies for analogous N-acylbenzotriazoles.

I. Chemical Identifiers and Properties

Direct identifiers for **Benzotriazol-1-yl-(2-iodophenyl)methanone** are not prominently listed in public databases. However, identifiers for its key precursors and a closely related analogue are provided below for reference.

Table 1: Identifiers for Key Precursors and a Structural Analogue



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
1H-Benzotriazole	95-14-7[1][2][3] [4]	C ₆ H ₅ N ₃	119.12[1][3][4]	Melting Point: 97-99 °C[1]
2-lodobenzoyl chloride	609-67-6[5][6]	C7H4CIIO	266.46[5][6][7]	Melting Point: 27-31 °C; Boils at 105-106 °C at 1 mmHg[5][6]
(1H-1,2,3- Benzotriazol-1- yl)(2- chlorophenyl)met hanone	Not Available	C13H8CIN3O	257.68	Melting Point: 81-83 °C[8]

II. Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

N-acylbenzotriazoles are versatile and stable acylating agents, often synthesized from carboxylic acids or their corresponding acyl chlorides.[9][10] Several methods are reported for the synthesis of N-acylbenzotriazoles with a variety of substituents.[8][11][12][13] A plausible and efficient method for the synthesis of the title compound is the reaction of 2-iodobenzoyl chloride with 1H-benzotriazole.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar N-acylbenzotriazoles.[8][13]

Materials:

- 2-lodobenzoyl chloride
- 1H-Benzotriazole



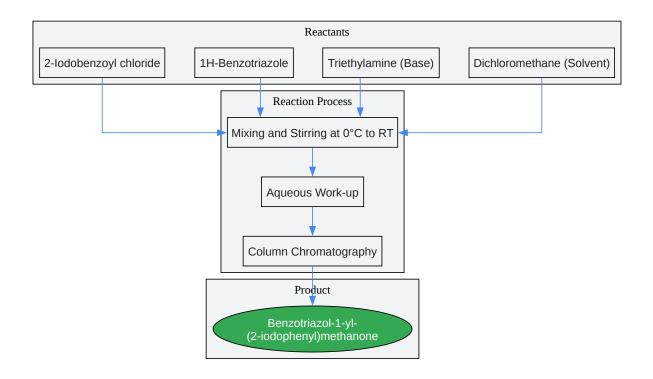
- Anhydrous Dichloromethane (DCM)
- Triethylamine (Et₃N)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of 1H-benzotriazole in anhydrous dichloromethane.
- Addition of Base: To the solution from step 1, add 1.2 equivalents of triethylamine. Stir the mixture at room temperature for 10 minutes.
- Addition of Acyl Chloride: Slowly add a solution of 1.0 equivalent of 2-iodobenzoyl chloride in anhydrous dichloromethane to the stirred mixture at 0 °C (ice bath).
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The
 progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
- Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Benzotriazol-1-yl-(2iodophenyl)methanone.[8]

Logical Workflow for Synthesis:





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Caption: Synthetic workflow for Benzotriazol-1-yl-(2-iodophenyl)methanone.

III. Potential Applications and Further Research

N-acylbenzotriazoles are widely recognized as valuable intermediates in organic synthesis, particularly for the preparation of amides, esters, and ketones due to the excellent leaving group ability of the benzotriazole moiety.[11] They are often preferred over acyl chlorides due to their higher stability and milder reaction conditions.[9][10] The presence of an iodine atom on the phenyl ring of **Benzotriazol-1-yl-(2-iodophenyl)methanone** opens up possibilities for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck,





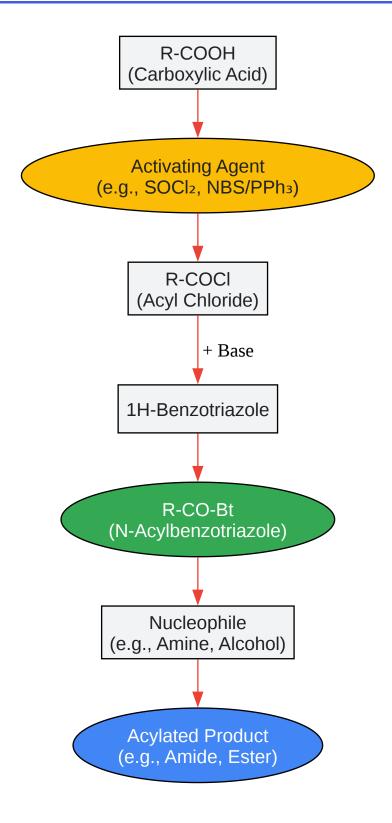


Sonogashira), making it a potentially versatile building block in the synthesis of complex molecules and pharmaceutical agents.

Further research would be required to isolate and characterize **Benzotriazol-1-yl-(2-iodophenyl)methanone** fully, including obtaining its CAS number, and determining its precise physical and spectral properties. Investigating its reactivity in various organic transformations would also be of significant interest to the scientific community.

General Synthetic Pathway for N-Acylbenzotriazoles:





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Caption: General pathway for the synthesis and application of N-acylbenzotriazoles.



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